Ethyl[2-(piperidin-2-yl)propyl]amine
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Overview
Description
Ethyl[2-(piperidin-2-yl)propyl]amine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves photochemical methods to obtain bicyclic piperidinones from dienes via intramolecular cycloaddition, which can then be reduced to piperidines .
Industrial Production Methods: Industrial production often employs multicomponent reactions and amination processes to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl[2-(piperidin-2-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, which can exhibit different pharmacological activities .
Scientific Research Applications
Ethyl[2-(piperidin-2-yl)propyl]amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential as an active pharmaceutical ingredient in drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Ethyl[2-(piperidin-2-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as inhibition of tumor growth or reduction of inflammation .
Comparison with Similar Compounds
Piperidine: A simpler analog with a wide range of pharmacological activities.
Piperidinone: A related compound with different oxidation states and reactivity.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological properties.
Uniqueness: Ethyl[2-(piperidin-2-yl)propyl]amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other piperidine derivatives .
Biological Activity
Ethyl[2-(piperidin-2-yl)propyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethyl group, a propyl chain, and a piperidine ring. The presence of the nitrogen atom in the piperidine moiety contributes significantly to its chemical reactivity and biological properties. Its molecular formula is C11H18N.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It acts as a modulator by binding to active sites on these targets, which can lead to alterations in cellular signaling pathways. This modulation may result in therapeutic effects such as:
- Inhibition of tumor growth
- Reduction of inflammation
- Neuroprotective effects
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. For instance, one study demonstrated that derivatives of piperidine compounds could enhance cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
Neuroprotective Effects
The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests it may improve cognitive functions by increasing acetylcholine levels in the brain . Additionally, some derivatives have shown antioxidant properties that could protect neuronal cells from oxidative stress.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM for different bacterial strains . The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Studies
- Cytotoxicity in Cancer Cells : A detailed study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.
- Neuroprotective Study : Another investigation focused on the compound's neuroprotective effects in an Alzheimer's disease model. Findings revealed significant reductions in amyloid-beta aggregation and improvements in cognitive function tests when treated with this compound derivatives.
Research Findings Summary
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-ethyl-2-piperidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-3-11-8-9(2)10-6-4-5-7-12-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
LDURJYMBEVSMLT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)C1CCCCN1 |
Origin of Product |
United States |
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